ethyl 2-(2-((5-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
Description
This compound is a multifunctional heterocyclic molecule featuring a thiazole-5-carboxylate core linked to a 4-methylthiazole moiety via a thioacetamido bridge. Further structural complexity arises from the 1,2,4-triazole ring substituted with a diaminopyrimidinyl-thiomethyl group.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9O3S3/c1-4-29-14(28)13-8(2)20-16(32-13)23-12(27)7-31-17-25-24-11(26(17)3)6-30-15-21-9(18)5-10(19)22-15/h5H,4,6-7H2,1-3H3,(H,20,23,27)(H4,18,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPDJDUSMBDOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CSC3=NC(=CC(=N3)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as ethyl 2-{2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4-methyl-1,3-thiazole-5-carboxylate, is a derivative of 2-aminopyrimidine. It primarily targets Trypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria.
Mode of Action
It is known that 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities. The compound likely interacts with these targets, causing changes that inhibit their growth or survival.
Biochemical Pathways
The compound affects the biochemical pathways of the targeted organisms, leading to downstream effects that inhibit their growth or survival
Result of Action
The compound exhibits quite good antitrypanosomal activity and excellent antiplasmodial activity. This suggests that it effectively inhibits the growth or survival of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54.
Biological Activity
Ethyl 2-(2-((5-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate (CAS Number: 877819-08-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 495.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity:
- Pyrimidine Ring : Known for its role in nucleic acid metabolism.
- Thiazole and Triazole Moieties : These rings are significant in antimicrobial and antifungal activities.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways through competitive or non-competitive binding.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways critical for cell function.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the triazole ring is associated with antifungal activity against various pathogens. This compound may show similar efficacy against bacterial and fungal strains.
Anticancer Activity
Studies have shown that derivatives of pyrimidine and thiazole can exhibit cytotoxic effects on cancer cells. The compound's ability to interfere with DNA synthesis and repair mechanisms makes it a candidate for further investigation in cancer therapeutics.
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study 2 | Showed potential as an anticancer agent in vitro with IC50 values indicating effective cytotoxicity. |
| Study 3 | Investigated the compound's mechanism of action through enzyme inhibition assays. |
Case Studies
- Case Study A : A study conducted on a series of thiazole derivatives showed that modifications to the sulfur-containing moiety enhanced antibacterial potency. Ethyl 2-(2-(...) was included in this series and exhibited promising results.
- Case Study B : In vitro tests revealed that the compound inhibited the growth of several cancer cell lines, suggesting a mechanism involving apoptosis induction.
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps : Direct bioactivity data for the target compound are absent in the provided evidence; inferences are drawn from structural analogues.
- Opportunities: The diaminopyrimidine-triazole-thiazole architecture warrants testing against kinase panels and DNA repair targets, leveraging methodologies from and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
